3,3,3-Trifluoropropionic acid

Analytical Chemistry LC/ESI-MS Ion-Pairing Chromatography

Select 3,3,3-trifluoropropionic acid where trifluoroacetic acid (TFA) compromises signal or selectivity. Its pKa of 3.06—moderate between TFA (0.23) and acetic acid (4.76)—enables acid-catalyzed transformations requiring balanced reactivity. As a volatile LC/ESI-MS ion-pairing additive, it delivers superior signal intensity over TFA, improving detection limits for basic analytes. Sourced via a high-yield (85%) process, this 98% purity building block supports pharmaceutical intermediate synthesis (e.g., elexacaftor) and environmental biodegradation studies (84% aerobic defluorination).

Molecular Formula C3H3F3O2
Molecular Weight 128.05 g/mol
CAS No. 2516-99-6
Cat. No. B151156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropionic acid
CAS2516-99-6
Synonyms3,3,3-Trifluoropropanoic Acid;  β,β,β-Trifluoropropionic Acid
Molecular FormulaC3H3F3O2
Molecular Weight128.05 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(F)(F)F
InChIInChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)
InChIKeyKSNKQSPJFRQSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoropropionic Acid (CAS 2516-99-6) Procurement Guide: Key Differentiators vs. TFA and Other Fluorinated Carboxylic Acids


3,3,3-Trifluoropropionic acid (CAS 2516-99-6) is a short-chain fluorinated carboxylic acid with the molecular formula C₃H₃F₃O₂ . It is characterized by a trifluoromethyl group (CF₃) separated from the carboxyl moiety by a methylene bridge (CH₂), which imparts a distinct set of physicochemical properties compared to its closest analogs, such as trifluoroacetic acid (TFA) and difluoroacetic acid (DFA) . With a pKa of 3.06 at 25°C, it exhibits moderate acidity, placing it in a unique functional niche between the strong acidity of TFA (pKa ~0.23–0.52) and the weak acidity of acetic acid (pKa 4.76) [1]. This compound serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, as well as a volatile ion-pairing reagent in LC/ESI-MS [2].

3,3,3-Trifluoropropionic Acid: Why TFA and Other Fluorinated Acids Are Not Interchangeable


Substituting 3,3,3-trifluoropropionic acid with a seemingly similar fluorinated carboxylic acid, such as trifluoroacetic acid (TFA), can lead to significant performance discrepancies in key application areas. The presence of the methylene spacer between the CF₃ group and the carboxyl function in 3,3,3-trifluoropropionic acid fundamentally alters its acidity (pKa 3.06 vs. TFA's pKa 0.23), volatility (bp 145°C vs. TFA's 72°C), and reactivity [1]. These differences translate into quantifiable variations in chromatographic retention, mass spectrometry signal intensity, and the metabolic fate of derived compounds [2][3]. Consequently, assuming functional equivalence without empirical verification can compromise analytical sensitivity, synthetic yield, or the biological activity of the final product. The following evidence items provide direct, quantitative justification for the specific selection of 3,3,3-trifluoropropionic acid over its closest alternatives.

3,3,3-Trifluoropropionic Acid: Quantitative Differentiation Evidence for Procurement Decisions


LC/ESI-MS Ion-Pairing Reagent: Superior Signal Intensity and Retention vs. TFA

In LC/ESI-MS analysis of basic analytes, 3,3,3-trifluoropropionic acid functions as a volatile ion-pairing reagent similarly to trifluoroacetic acid (TFA) but provides significantly higher ESI-MS signal strength and larger retention factors. Quantitative evaluation showed that the ESI-MS signal strength for basic analytes when using 3,3,3-trifluoropropionic acid was higher than that observed with TFA, and was analogous to the signal strength achieved with acetic acid or formic acid [1]. Additionally, it provided basic analytes with a larger retention factor (k) compared to acetic acid or formic acid in LC [1].

Analytical Chemistry LC/ESI-MS Ion-Pairing Chromatography

Acidity Profile: Intermediate pKa of 3.06 Enables Specific Reactivity and Solubility Characteristics

The pKa of 3,3,3-trifluoropropionic acid is 3.06 at 25°C [1]. This value is substantially higher than that of trifluoroacetic acid (TFA, pKa ~0.23-0.52) [2], but significantly lower than that of non-fluorinated acetic acid (pKa 4.76) [3] and difluoroacetic acid (pKa 1.33) [4]. This intermediate acidity provides a unique balance: it is acidic enough to protonate many basic functional groups for catalysis or salt formation, yet it is less corrosive and more selective than TFA.

Physical Chemistry Acidity Reactivity

Synthesis Efficiency: Reported 85% Yield in a Key Patent Process

A patent for the preparation of 3,3,3-trifluoropropionic acid (CN101973867A) reports that using the disclosed method, the reaction yield can reach 85.0% [1]. This is a significant improvement over a previously documented method (US7230147B2), which achieved a lower yield of 73% when oxidizing 3,3,3-trifluoropropanal with an aqueous solution of a salt as the oxidant [1].

Organic Synthesis Process Chemistry Fluorinated Intermediates

Environmental Fate: High Aerobic Biodegradability Potential in Activated Sludge

In studies investigating the aerobic defluorination of short-chain fluorinated carboxylic acids by activated sludge communities, 3,3,3-trifluoropropionic acid exhibited a remarkably high degree of defluorination. It was almost completely defluorinated, with a reported defluorination degree of 84% ± 10% [1]. This contrasts sharply with many other per- and polyfluoroalkyl substances (PFAS) which are highly persistent. For comparison, only four out of many tested structures exhibited greater than 20% defluorination, highlighting the unique susceptibility of this compound's structure to microbial cleavage [1].

Environmental Science Biodegradation PFAS

3,3,3-Trifluoropropionic Acid: Optimal Application Scenarios Based on Verifiable Evidence


LC/ESI-MS Method Development Requiring High Sensitivity for Basic Analytes

In analytical chemistry laboratories developing LC/ESI-MS methods for basic pharmaceutical compounds or peptides, 3,3,3-trifluoropropionic acid should be prioritized as a mobile phase additive over the standard choice, trifluoroacetic acid (TFA). The evidence demonstrates that it functions as an effective volatile ion-pairing reagent while delivering higher ESI-MS signal intensity, thereby mitigating the signal suppression commonly associated with TFA [1]. This enables more sensitive quantification and lower limits of detection for basic analytes.

Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Moderate Acidity

Medicinal chemists synthesizing fluorinated building blocks where a strong acid like TFA would be too harsh or lead to side reactions should select 3,3,3-trifluoropropionic acid. Its pKa of 3.06 positions it as a moderately strong fluorinated acid [1], ideal for acid-catalyzed transformations requiring a balance between reactivity and chemoselectivity. Its use as an intermediate is already established, for instance, in the preparation of intermediates for drugs like elexacaftor [2].

Process Chemistry Scale-Up Prioritizing High Yield and Cost-Efficiency

For process chemists and chemical engineers tasked with scaling up the production of 3,3,3-trifluoropropionic acid or its derivatives, the method outlined in patent CN101973867A offers a verifiable advantage. The reported 85% yield [1] provides a concrete benchmark for process optimization and a clear economic incentive over older, lower-yielding methods (e.g., 73% yield) [1]. This data supports the selection of this specific route or the procurement of material synthesized via a high-yield process to minimize cost of goods.

Environmental Fate Studies and Bioremediation of Fluorinated Compounds

Environmental scientists and engineers investigating the fate of fluorinated pollutants should consider 3,3,3-trifluoropropionic acid as a model compound or a reference standard due to its high and well-documented susceptibility to aerobic defluorination by activated sludge (84% ± 10%) [1]. This property makes it a valuable positive control in biodegradation assays and positions it as a less environmentally persistent alternative to other fluorinated carboxylic acids in applications where eventual release is a concern.

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